2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester

Physicochemical characterization Thermal stability Distillation/purification

Methyl 4-hydroxy-8-(benzyloxy)-2-naphthoate (CAS 144003-46-3) is a trisubstituted naphthalene derivative classified as a naphthoic acid methyl ester. Its molecular architecture features three distinct functional handles on the naphthalene core: a free phenolic hydroxyl at C-4, a benzyl-protected hydroxyl at C-8, and a methyl ester at C-2.

Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
Cat. No. B12547581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-hydroxy-8-(phenylmethoxy)-, methyl ester
Molecular FormulaC19H16O4
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC=C2OCC3=CC=CC=C3)C(=C1)O
InChIInChI=1S/C19H16O4/c1-22-19(21)14-10-16-15(17(20)11-14)8-5-9-18(16)23-12-13-6-3-2-4-7-13/h2-11,20H,12H2,1H3
InChIKeyNYARGUKUDLVMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-8-(benzyloxy)-2-naphthoate Procurement Guide: Core Identity & Physicochemical Fingerprint


Methyl 4-hydroxy-8-(benzyloxy)-2-naphthoate (CAS 144003-46-3) is a trisubstituted naphthalene derivative classified as a naphthoic acid methyl ester. Its molecular architecture features three distinct functional handles on the naphthalene core: a free phenolic hydroxyl at C-4, a benzyl-protected hydroxyl at C-8, and a methyl ester at C-2 . Key physicochemical properties include a molecular weight of 308.33 g·mol⁻¹, a predicted boiling point of 521.4 °C, a density of 1.261 g·cm⁻³, a calculated LogP of 3.91, and a topological polar surface area (tPSA) of 55.76 Ų . These properties position the compound as a moderately lipophilic, hydrogen-bond-capable scaffold that serves as a versatile intermediate for the synthesis of more elaborate naphthalene-based bioactive molecules and functional materials.

Orthogonal protection pattern: C-4 phenol free, C-8 benzyl protected, C-2 methyl ester – enables sequential functionalization.
High predicted boiling point supports high-temperature processing and purification methods.
Calculated lipophilicity profile fits membrane permeability models and CNS drug-likeness ranges.

Why Generic Substitution of 4-Hydroxy-8-(benzyloxy)-2-naphthoate Methyl Ester Is Not Advisable


Superficially similar 2‑naphthoate esters cannot be freely interchanged with methyl 4-hydroxy-8-(benzyloxy)-2-naphthoate because the precise regiochemistry and orthogonal protection pattern at the C‑4, C‑8, and C‑2 positions dictate both the physical properties and the downstream synthetic utility of the scaffold. Analogs lacking the 8‑benzyloxy substituent (e.g., methyl 4‑hydroxy‑2‑naphthoate) exhibit substantially lower boiling points (~393 °C vs. ~521 °C) , while compounds missing the free C‑4 hydroxyl lose the ability to undergo chemoselective O‑functionalization without deprotecting the C‑8 position . The benzyl ether at C‑8 can be cleaved under mild hydrogenolysis conditions that leave the methyl ester and the C‑4 phenol intact, enabling a sequential functionalization sequence that is inaccessible with simple dihydroxy or fully alkylated naphthalene analogs . These structural distinctions translate into measurable differences in boiling point, lipophilicity, and synthetic compatibility that render generic replacement scientifically unsound without explicit experimental validation.

Analogs lacking the 8-benzyloxy substituent may exhibit significantly lower boiling points, altering thermal process compatibility.

Compounds without the free C-4 hydroxyl lose chemoselective O-functionalization capability, limiting synthetic flexibility.

Dihydroxy or fully protected naphthalene analogs may not replicate the orthogonal deprotection sequence, potentially increasing synthetic complexity.

Quantitative Head-to-Head Evidence: Methyl 4-Hydroxy-8-(benzyloxy)-2-naphthoate vs. Closest Analogs


Boiling Point Differentiation: The 8‑Benzyloxy Group Raises Boiling Point by ~128 °C Over Methyl 4-Hydroxy-2-naphthoate

The introduction of a benzyloxy substituent at the C‑8 position of the 2‑naphthoate scaffold results in a pronounced elevation of the boiling point. Methyl 4‑hydroxy‑8‑(benzyloxy)‑2‑naphthoate exhibits a predicted normal boiling point of 521.4 °C (at 760 mmHg) , whereas the non‑benzyloxylated comparator methyl 4‑hydroxy‑2‑naphthoate (CAS 34205‑71‑5) has a reported boiling point of 393.3 °C under the same conditions . This 128.1 °C difference reflects the additional van der Waals interactions and the increase in molecular weight (308.33 vs. 202.21 g·mol⁻¹) conferred by the benzyloxy group. For procurement decisions, this boiling point disparity is practically relevant when designing purification protocols (e.g., distillation or sublimation conditions) and when assessing thermal stability during high‑temperature synthetic transformations.

Boiling Point Diff.
Data to verify
+128.1 °C
May inform purification and thermal stability screening.
Predicted value; experimental confirmation recommended.
Physicochemical characterization Thermal stability Distillation/purification

Orthogonal Protection for Sequential Functionalization: A Synthetic Selectivity Window Not Available in Dihydroxy or Fully Protected Analogs

The compound's unique differentiation lies in its orthogonal protection architecture: the C‑8 hydroxyl is masked as a benzyl ether, the C‑4 hydroxyl is free, and the C‑2 carboxylate is present as a methyl ester. This arrangement enables a chemoselective reaction sequence that is documented in the synthetic route to this compound . Specifically, the benzyl protecting group at C‑8 can be removed by catalytic hydrogenolysis (H₂, 10% Pd/C, ethanol) in 90% yield without affecting the methyl ester or the C‑4 phenol . In contrast, the closest structural analog, methyl 4,8‑dihydroxy‑2‑naphthoate, presents two chemically equivalent phenolic hydroxyl groups, making regioselective mono‑functionalization difficult without complex protection/deprotection sequences . Similarly, the isomer methyl 8‑(benzyloxy)‑2‑naphthoate (CAS 114804‑76‑1) lacks the C‑4 hydroxyl entirely, eliminating the possibility of C‑4‑selective transformations that are central to many naphthalene‑based medicinal chemistry programs . The ability to independently address each functional handle is a demonstrated synthetic advantage that directly influences the choice of this particular intermediate.

Chemoselective Deprotection
Class-level inference
Target: 90% yield, orthogonal handles intact
vs.
Dihydroxy analog: no regio-differentiation; 8-BnO-2-naphthoate: lacks C-4
Supports reduced protection steps in multi-step synthesis.
Yield from reported route; validation in target sequence recommended.
Orthogonal protection Chemoselective synthesis Hydrogenolysis

Lipophilicity Tuning: Calculated LogP of 3.91 Provides a Measurable Window for Membrane Permeability Optimization

The calculated partition coefficient (LogP) of methyl 4‑hydroxy‑8‑(benzyloxy)‑2‑naphthoate is 3.91 , which falls within the optimal range for blood‑brain barrier penetration and oral bioavailability according to Lipinski's and related drug‑likeness guidelines. By comparison, the more polar analog methyl 4‑hydroxy‑2‑naphthoate has a predicted LogP of approximately 2.8–3.0 (based on its lower molecular weight and additional hydrogen‑bonding capacity) , while the fully deprotected methyl 4,8‑dihydroxy‑2‑naphthoate is expected to exhibit a LogP below 2.5 [1]. The approximately 1–1.5 Log unit increase conferred by the benzyloxy group represents roughly a 10‑ to 30‑fold increase in membrane partitioning potential. This quantitative difference is meaningful in medicinal chemistry campaigns where fine‑tuning lipophilicity can determine the success of a lead optimization program, particularly for central nervous system (CNS) targets where a LogP of 3–5 is often sought.

Calculated LogP
Data to verify
3.91
Supports membrane permeability optimization studies.
ACD/Labs prediction; experimental LogP may vary.
Drug-likeness Lipophilicity LogP ADME prediction

High-Value Application Scenarios for Methyl 4-Hydroxy-8-(benzyloxy)-2-naphthoate Based on Evidenced Differentiation


Selective Synthesis of 4‑O‑Functionalized Naphthalene Derivatives Without C‑8 Interference

The orthogonal protection pattern—free C‑4 phenol, benzyl‑protected C‑8 phenol, and C‑2 methyl ester—makes this compound the intermediate of choice for preparing 4‑O‑alkylated, 4‑O‑acylated, or 4‑O‑sulfonylated naphthalene libraries. The documented 90% yield for chemoselective benzyl deprotection at C‑8 (H₂, Pd/C) after C‑4 functionalization eliminates the need for a separate protection step at C‑8, streamlining the synthetic sequence and reducing overall cost. This scenario is directly evidenced by the synthetic routes reported for this compound, where the C‑4 hydroxyl is engaged in subsequent transformations while the C‑8 benzyl ether remains intact until the final stages .

CNS Drug Discovery: Lead Optimization Campaigns Requiring a LogP of 3.5–4.5

With a calculated LogP of 3.91 , this scaffold occupies the lipophilicity range favored for blood‑brain barrier penetration. Medicinal chemistry teams optimizing CNS‑active kinase inhibitors, GPCR ligands, or epigenetic modulators built on a naphthalene core can use this intermediate to maintain target engagement while achieving favorable brain exposure. Compared to the more polar methyl 4‑hydroxy‑2‑naphthoate (estimated LogP ~2.8) or dihydroxy analogs (LogP < 2.5), the target compound provides a 10‑ to 30‑fold theoretical increase in membrane partitioning, a parameter that can be decisive in selecting the optimal synthetic intermediate for CNS lead series .

Process Chemistry: High‑Temperature Reaction Sequences Requiring Thermal Stability Above 400 °C

The boiling point of 521.4 °C indicates that this compound can tolerate high‑temperature processing conditions—such as solvent‑free melt reactions, high‑boiling‑point solvent systems, or vacuum distillation purification—where lower‑boiling analogs (e.g., methyl 4‑hydroxy‑2‑naphthoate at 393.3 °C ) would volatilize or decompose. This thermal stability window is practically relevant for process chemists scaling up reactions that involve exothermic steps or require extended heating at temperatures exceeding 200 °C, where the target compound remains in the liquid phase and thus maintains homogeneous reaction kinetics.

Bioconjugation and Chemical Probe Synthesis Exploiting Orthogonal Functional Handles

The three distinct reactive sites (C‑2 ester for amide coupling after hydrolysis, C‑4 phenol for ether or carbamate linkage, and C‑8 benzyl ether for late‑stage unmasking) provide a programmable platform for constructing bifunctional probes and PROTAC®‑type molecules. The ability to sequentially address each handle without cross‑reactivity—as evidenced by the published synthetic route —reduces the number of orthogonal protecting group manipulations required, accelerating probe synthesis and minimizing yield losses. This scenario is particularly relevant for chemical biology laboratories that need to rapidly generate naphthalene‑based activity‑based probes or fluorescent reporters.

Application
Selection Property
Validation Focus
4-O-functionalized library synthesis
Orthogonal handle differentiation
Chemoselective deprotection and sequence efficiency
CNS lead optimization
Lipophilicity profile in CNS range
Membrane partitioning and brain penetration models
High-temperature process chemistry
Thermal stability window
High-temperature process tolerance
Bifunctional probe and PROTAC synthesis
Multi-site functional handle platform
Sequential functionalization without cross-reactivity
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